3-(2-fluoro-5-nitrophenyl)propanoic acid
Description
3-(2-Fluoro-5-nitrophenyl)propanoic acid is a substituted phenylpropanoic acid derivative characterized by a fluorine atom at the 2-position and a nitro group (-NO₂) at the 5-position of the phenyl ring. This compound is structurally significant due to the electron-withdrawing effects of the nitro and fluorine substituents, which enhance the acidity of the carboxylic acid group compared to unsubstituted phenylpropanoic acids.
Properties
CAS No. |
1021389-14-9 |
|---|---|
Molecular Formula |
C9H8FNO4 |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-5-nitrophenyl)propanoic acid typically involves the nitration of a fluorinated aromatic compound followed by a series of reactions to introduce the propanoic acid group. One common method involves the following steps:
Nitration: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-fluoro-5-nitrofluorobenzene.
Alkylation: The nitrated compound is then subjected to a Friedel-Crafts alkylation reaction with propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrolysis: The resulting product is hydrolyzed to obtain 3-(2-fluoro-5-nitrophenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluoro-5-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Reduction: 3-(2-fluoro-5-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of 3-(2-fluoro-5-nitrophenyl)propanoic acid.
Scientific Research Applications
3-(2-fluoro-5-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-fluoro-5-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the fluorine atom can enhance binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares 3-(2-fluoro-5-nitrophenyl)propanoic acid with similar phenylpropanoic acid derivatives based on substituent positions and functional groups:
Key Observations:
- Electron-Withdrawing Effects: The nitro group in the target compound and 3-(4-hydroxy-3-nitrophenyl)propanoic acid significantly lowers the pKa of the carboxylic acid (enhancing acidity) compared to compounds with electron-donating groups like -OCH₃ or -CH₃ .
- In contrast, 3-(4-hydroxy-3-nitrophenyl)propanoic acid has adjacent -OH and -NO₂ groups, which may enable intramolecular hydrogen bonding .
- Thermal Stability: The reported melting point of 80–90°C for 3-(4-hydroxy-3-nitrophenyl)propanoic acid suggests moderate thermal stability, likely due to hydrogen bonding . Data for the target compound is lacking but can be inferred to be similar.
Antimicrobial Activity:
- Chlorinated analogs such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibit selective antimicrobial activity against E. coli and S. aureus, attributed to the electron-withdrawing Cl groups enhancing membrane disruption .
- 3-(Methylthio)propanoic acid esters (e.g., methyl/ethyl esters) are aroma compounds in pineapples but lack bioactive relevance to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
